N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide is a heterocyclic compound that incorporates both furan and pyridazine rings
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide is a compound that has been studied for its potential therapeutic applications. Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may interact with multiple targets .
Mode of Action
It is known that furan derivatives can interact with various biomolecules like proteins and amino acids . This interaction could lead to changes in the function of these targets, potentially resulting in therapeutic effects.
Biochemical Pathways
Furan derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a partially reversible inhibitor of human monoamine oxidase b (hmao-b) with moderate to good admet properties and drug-likeness .
Result of Action
It is known that furan derivatives can exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that the stability and activity of many compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with furan-2-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its neurochemical profile and potential cognitive benefits.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Exhibits significant biological activities and forms stable metal complexes.
Uniqueness
N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide is unique due to its combination of furan and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methoxypyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-5-4-9(13-14-10)11(15)12-7-8-3-2-6-17-8/h2-6H,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYKLNYVBPYRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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